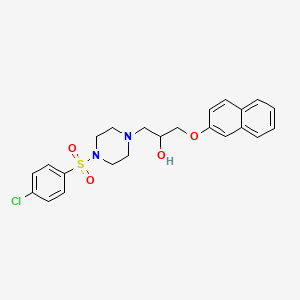

1-(4-((4-Chlorophenyl)sulfonyl)piperazin-1-yl)-3-(naphthalen-2-yloxy)propan-2-ol

Description

Properties

IUPAC Name |

1-[4-(4-chlorophenyl)sulfonylpiperazin-1-yl]-3-naphthalen-2-yloxypropan-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25ClN2O4S/c24-20-6-9-23(10-7-20)31(28,29)26-13-11-25(12-14-26)16-21(27)17-30-22-8-5-18-3-1-2-4-19(18)15-22/h1-10,15,21,27H,11-14,16-17H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFVACABWGLHJFC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC(COC2=CC3=CC=CC=C3C=C2)O)S(=O)(=O)C4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25ClN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

461.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(4-((4-Chlorophenyl)sulfonyl)piperazin-1-yl)-3-(naphthalen-2-yloxy)propan-2-ol typically involves multiple steps. One common method is the aza-Michael addition reaction. This reaction involves the addition of a nucleophile to an α,β-unsaturated carbonyl compound. For instance, the compound can be synthesized by reacting 1-[1-(4-chlorobenzenesulfonyl)-1H-indole-3-yl]prop-2-en-1-one with 2-pyridylpiperazine in the presence of a catalyst such as SiO₂ . The structural identity of the compound is confirmed using elemental analysis and spectroscopic methods like IR and NMR .

Chemical Reactions Analysis

1-(4-((4-Chlorophenyl)sulfonyl)piperazin-1-yl)-3-(naphthalen-2-yloxy)propan-2-ol undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Antidepressant Activity

Research indicates that compounds with similar piperazine and naphthalene moieties exhibit significant antidepressant properties. The structural characteristics of this compound suggest potential efficacy in treating depression by modulating neurotransmitter levels in the brain. Studies have demonstrated that piperazine derivatives can enhance serotonin and norepinephrine activity, which are crucial for mood regulation .

Antimicrobial Properties

The sulfonamide group present in this compound is known for its antimicrobial activity. Compounds with similar structures have been evaluated against various pathogens, showing effectiveness against both bacterial and fungal strains. For example, derivatives of piperazine have been synthesized and tested against pathogens affecting plants, indicating the potential for agricultural applications .

Cancer Therapeutics

Mannich bases, which include piperazine derivatives, have been studied for their anticancer properties. The compound's ability to interact with cancer cell lines, such as hepatocellular carcinoma and breast cancer cells, suggests a mechanism that could inhibit tumor growth through apoptosis induction or cell cycle arrest . The incorporation of the naphthalene ring may enhance lipophilicity, improving cellular uptake and efficacy.

Synthetic Pathways

The synthesis of 1-(4-((4-Chlorophenyl)sulfonyl)piperazin-1-yl)-3-(naphthalen-2-yloxy)propan-2-ol involves multi-step reactions starting from commercially available precursors. The process typically includes:

- Formation of the piperazine ring through nucleophilic substitution.

- Sulfonation to introduce the chlorophenylsulfonyl group.

- Coupling with naphthalene derivatives to achieve the final structure.

This synthetic approach allows for modifications that can optimize biological activity through structure-activity relationship (SAR) studies.

Structure-Activity Relationships

The pharmacological efficacy of this compound can be attributed to its unique structural features:

- The piperazine ring is crucial for binding to biological targets.

- The naphthalene moiety enhances hydrophobic interactions, potentially increasing receptor affinity.

- The sulfonamide group contributes to antimicrobial activity and may also play a role in modulating enzyme interactions.

Antidepressant Efficacy Study

A notable study assessed various piperazine derivatives in animal models of depression, revealing that compounds similar to 1-(4-((4-Chlorophenyl)sulfonyl)piperazin-1-yl)-3-(naphthalen-2-yloxy)propan-2-ol exhibited significant reductions in depressive behaviors compared to controls. The study highlighted the importance of the sulfonamide group in enhancing antidepressant effects through serotonin reuptake inhibition .

Antimicrobial Activity Analysis

In another investigation, a series of sulfonamide derivatives were synthesized and tested against common agricultural pathogens. The results indicated that compounds with structural similarities to the target compound showed promising antimicrobial activity, suggesting potential applications in crop protection .

Mechanism of Action

The mechanism of action of 1-(4-((4-Chlorophenyl)sulfonyl)piperazin-1-yl)-3-(naphthalen-2-yloxy)propan-2-ol involves its interaction with specific molecular targets. For example, it has been studied for its affinity for the serotonin receptor subtype 6 (5-HT₆), a metabotropic receptor located in the central nervous system . The compound acts as an antagonist, blocking the receptor and potentially modulating neurotransmitter release and signaling pathways.

Biological Activity

1-(4-((4-Chlorophenyl)sulfonyl)piperazin-1-yl)-3-(naphthalen-2-yloxy)propan-2-ol is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide an in-depth analysis of its biological activity, including antibacterial, enzyme inhibition, and potential therapeutic applications.

Chemical Structure

The compound is characterized by a piperazine ring substituted with a 4-chlorophenylsulfonyl group and linked to a naphthalen-2-yloxy moiety. This unique structure suggests a diverse range of biological interactions.

Biological Activity Overview

Preliminary studies indicate that compounds with similar structures may exhibit various biological activities, including:

- Antibacterial Activity : The compound has shown moderate to strong activity against various bacterial strains.

- Enzyme Inhibition : It has potential as an inhibitor for enzymes such as acetylcholinesterase (AChE) and urease.

- Anticancer Properties : Similar compounds have been reported to possess anticancer activities.

Antibacterial Activity

Research has demonstrated that derivatives of the compound exhibit significant antibacterial properties. A study evaluated several synthesized compounds for their antibacterial activity against Salmonella typhi and Bacillus subtilis, revealing moderate to strong inhibition. The results are summarized in the following table:

| Compound ID | Bacterial Strain | Activity Level |

|---|---|---|

| 7l | Salmonella typhi | Strong |

| 7m | Bacillus subtilis | Moderate |

| 7n | Escherichia coli | Weak |

| 7o | Staphylococcus aureus | Moderate |

These findings suggest that the compound could be further explored for development as an antibacterial agent .

Enzyme Inhibition Studies

The compound's potential as an enzyme inhibitor was evaluated through various assays. Notably, it demonstrated strong inhibitory activity against urease, which is crucial for treating conditions like kidney stones. Additionally, it showed promising results as an AChE inhibitor, which is relevant in the context of neurodegenerative diseases such as Alzheimer's. The results from enzyme inhibition studies are presented in the following table:

Case Studies and Research Findings

Several studies have focused on similar compounds with structural analogs to assess their biological activities:

- Antimalarial Activity : A related compound, 566C80, was identified as a potent inhibitor of mitochondrial function in Plasmodium falciparum, indicating that similar structural motifs might also exhibit antimalarial properties .

- Anticancer Properties : Research has shown that compounds bearing the piperazine nucleus are associated with significant anticancer activity, suggesting that our compound may also possess similar therapeutic potential .

- Docking Studies : Molecular docking studies have been employed to elucidate the interactions between the compound and various biological targets, providing insights into its mechanism of action and potential efficacy in therapeutic applications .

Q & A

Q. What are the key synthetic methodologies for preparing 1-(4-((4-Chlorophenyl)sulfonyl)piperazin-1-yl)-3-(naphthalen-2-yloxy)propan-2-ol?

Methodological Answer: The synthesis typically involves multi-step reactions, including:

- Piperazine functionalization : Introducing the 4-chlorophenylsulfonyl group via nucleophilic substitution under anhydrous conditions, often using a base like triethylamine to deprotonate the piperazine nitrogen .

- Ether linkage formation : Coupling the naphthalen-2-ol moiety to the propan-2-ol backbone using Mitsunobu conditions (e.g., DIAD, triphenylphosphine) or Williamson ether synthesis, ensuring regioselectivity .

- Purification : Column chromatography (e.g., ethyl acetate/hexane gradients) or recrystallization to achieve >95% purity, monitored by TLC and NMR .

Q. How is structural characterization of this compound performed to confirm its identity?

Methodological Answer:

- Spectroscopy :

- NMR : H and C NMR identify protons and carbons adjacent to sulfonyl, piperazine, and naphthyloxy groups. For example, the naphthalene aromatic protons appear as a multiplet at δ 7.3–8.2 ppm .

- Mass spectrometry : High-resolution MS (HRMS) confirms the molecular ion ([M+H]) and fragmentation patterns (e.g., loss of the sulfonyl group) .

- Elemental analysis : Validates C, H, N, and S content within ±0.4% of theoretical values .

Q. What preliminary biological assays are recommended to assess its pharmacological potential?

Methodological Answer:

- In vitro receptor binding : Screen against serotonin (5-HT) and dopamine (D) receptors due to structural similarities to piperazine-based ligands. Use radioligand displacement assays (e.g., H-ketanserin for 5-HT) .

- Cytotoxicity : MTT assay in HEK-293 or HepG2 cells to establish IC values, ensuring solubility in DMSO ≤0.1% .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

Methodological Answer:

- Modify substituents : Replace the 4-chlorophenylsulfonyl group with trifluoromethyl (electron-withdrawing) or benzyl (lipophilic) groups to alter receptor affinity. Compare binding data using dose-response curves .

- Scaffold hopping : Replace naphthalen-2-yloxy with quinolin-3-yloxy to enhance blood-brain barrier penetration, followed by in vivo pharmacokinetic studies (e.g., rat plasma AUC) .

Q. What experimental strategies elucidate its receptor binding specificity?

Methodological Answer:

- Competitive binding assays : Use CHO-K1 cells transfected with human 5-HT or D receptors. Calculate K values using Cheng-Prusoff equation .

- Molecular docking : Simulate interactions with receptor homology models (e.g., 5-HT PDB: 6WGT). Key residues: Asp116 for hydrogen bonding with the sulfonyl group .

Q. How can synthetic yields be improved without compromising purity?

Methodological Answer:

Q. How to resolve contradictions in reported biological activity data?

Methodological Answer:

- Standardize assays : Use identical cell lines (e.g., HEK-293 for all receptor studies) and normalize data to reference ligands (e.g., 5-HT: 8-OH-DPAT) .

- Meta-analysis : Compare IC values across studies using statistical tools (e.g., ANOVA) to identify outliers due to solvent/DMSO batch effects .

Q. What methodologies assess in vivo efficacy versus in vitro activity?

Methodological Answer:

- Rodent models : For CNS targets, use forced swim test (depression) or apomorphine-induced climbing (dopamine activity). Measure brain-to-plasma ratios via LC-MS .

- Pharmacokinetics : Conduct cassette dosing in Sprague-Dawley rats to evaluate bioavailability and metabolite formation (e.g., glucuronidation of the naphthyloxy group) .

Q. How to address solubility challenges in formulation for in vivo studies?

Methodological Answer:

- Prodrug design : Introduce phosphate esters at the propan-2-ol hydroxyl, which hydrolyze in vivo. Validate stability in simulated gastric fluid (pH 1.2) .

- Nanoparticle encapsulation : Use PLGA nanoparticles (200 nm size) to enhance aqueous dispersion. Characterize via dynamic light scattering (DLS) .

Q. What comparative analyses differentiate this compound from structural analogs?

Methodological Answer:

- Thermodynamic profiling : Compare binding entropy (ITC) and enthalpy for analogs with/without the sulfonyl group to quantify hydrophobic contributions .

- Crystallography : Co-crystallize with target receptors (e.g., 5-HT) to resolve binding modes versus analogs like ketanserin .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.